(2E)-N',3-diphenylprop-2-enehydrazide
Description
(2E)-N',3-Diphenylprop-2-enehydrazide is a hydrazide derivative characterized by a conjugated enehydrazide backbone with phenyl substituents at the N' and C3 positions. This compound belongs to a broader class of hydrazide derivatives, which are notable for their diverse biological activities, including antimicrobial, anticancer, and diuretic properties .
Properties
IUPAC Name |
(E)-N',3-diphenylprop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-11-13-7-3-1-4-8-13)17-16-14-9-5-2-6-10-14/h1-12,16H,(H,17,18)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWFLLNPEVKLAJ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’,3-diphenylprop-2-enehydrazide typically involves the reaction of cinnamoyl chloride with phenylhydrazine under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the hydrazine on the cinnamoyl chloride.
Industrial Production Methods
While specific industrial production methods for (2E)-N’,3-diphenylprop-2-enehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’,3-diphenylprop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
(2E)-N’,3-diphenylprop-2-enehydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N’,3-diphenylprop-2-enehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of stable enzyme-inhibitor complexes or the disruption of normal protein function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes of (2E)-N',3-diphenylprop-2-enehydrazide with related compounds:
Key Observations :
Comparison of Yields :
| Compound Type | Yield | Conditions | Reference |
|---|---|---|---|
| Pyridine-based hydrazides | ~70% | Reflux with GAA, 3 hours | |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | 79% | Two-phase solvent system |
Note: Yields vary based on substituent reactivity and purification methods. Halogenated or bulky derivatives often require optimized conditions.
Biological Activity
(2E)-N',3-diphenylprop-2-enehydrazide, a compound belonging to the hydrazone class, has garnered attention in recent years due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a diphenyl moiety and a hydrazide functional group, which are critical for its biological interactions.
Antioxidant Properties
Research indicates that hydrazones, including this compound, exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that compounds with similar structures can inhibit lipid peroxidation, thereby protecting cellular membranes from damage .
Anti-inflammatory Effects
Several studies have reported that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
The compound has also exhibited antimicrobial activity against various pathogens. A notable study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mode of action appears to involve disruption of microbial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
| Substituent | Effect on Activity |
|---|---|
| Para-substituted phenyl groups | Enhanced anti-inflammatory activity |
| Electron-withdrawing groups | Increased antioxidant potency |
| Bulky substituents | Reduced antimicrobial efficacy |
These findings suggest that careful modification of the hydrazone structure can optimize its therapeutic potential.
Case Study 1: Antioxidant Activity
In a comparative study, this compound was evaluated alongside other hydrazones for their antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging ability than several analogs, making it a promising candidate for further development in oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Mechanism
A recent in vivo study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in paw edema and histological evidence of decreased inflammation compared to controls. These findings corroborate its potential use as an anti-inflammatory agent .
Q & A
Q. How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

